(S)-3-Aminotetrahydrofuran-3-carboxylic acid is a chiral molecule characterized by a five-membered tetrahydrofuran ring containing an amino group and a carboxylic acid group. Its molecular formula is C5H9NO2, and it has a molecular weight of approximately 147.2 g/mol . The compound exhibits two stereoisomers: (S) and (R), with the (S) configuration being of particular interest for various applications in pharmaceuticals and organic synthesis.
Research indicates that (S)-3-aminotetrahydrofuran-3-carboxylic acid exhibits notable biological activities. It has been studied for its potential as a building block in the synthesis of peptide nucleic acids (PNAs), which demonstrate excellent DNA binding affinity and specificity. The presence of the tetrahydrofuran ring enhances the stability and reduces nonspecific interactions in PNA structures . Furthermore, its structural similarity to naturally occurring amino acids suggests potential roles in drug development targeting various biological pathways.
Several methods have been developed for synthesizing (S)-3-aminotetrahydrofuran-3-carboxylic acid:
(S)-3-Aminotetrahydrofuran-3-carboxylic acid has several applications:
Studies exploring the interactions of (S)-3-aminotetrahydrofuran-3-carboxylic acid with biological targets reveal its potential for modulating biological activity through binding mechanisms. Its ability to form stable complexes with nucleic acids indicates that it could influence gene expression or function through specific interactions with DNA or RNA structures .
Several compounds share structural similarities with (S)-3-aminotetrahydrofuran-3-carboxylic acid. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| (R)-3-Aminotetrahydrofuran-3-carboxylic acid | Chiral counterpart of (S)-isomer | Potentially different biological activity |
| 2-Aminotetrahydrofuran | Lacks carboxylic acid functionality | Simpler structure; less versatile |
| 4-Aminobutyric acid | Linear chain structure with an amino group | Different reactivity patterns; not cyclic |
(S)-3-Aminotetrahydrofuran-3-carboxylic acid stands out due to its tetrahydrofuran ring structure combined with both amino and carboxylic functional groups, making it particularly versatile for various synthetic applications compared to its linear or less complex counterparts.
The formation of the tetrahydrofuran ring in (S)-3-aminotetrahydrofuran-3-carboxylic acid involves intricate transition states that dictate regioselectivity and stereochemical outcomes. A seminal study demonstrated that photochemical ring-expansion reactions of oxetane derivatives proceed via a diradical intermediate, where bond length disparities between oxygen and sulfur ylides influence stereoselectivity [1]. For oxygen ylides, shorter C–O bonds favor a planar diradical transition state, enabling rapid recombination to form the tetrahydrofuran core with retention of configuration. In contrast, sulfur ylides exhibit elongated C–S bonds, leading to twisted diradical intermediates and divergent stereochemical outcomes [1].
Nucleophilic substitution mechanisms, such as intramolecular S~N~2 reactions, further illustrate the role of transition state geometry. Borhan’s work on epoxyalcohol ring expansion revealed that Payne rearrangement precedes nucleophilic attack by a sulfoxonium ylide, forming a bicyclic intermediate that undergoes stereospecific ring closure [2]. Computational models of this process identified a chair-like transition state (Figure 1), where axial positioning of the leaving group minimizes steric strain, favoring 5-exo-tet cyclization [2]. Similarly, Marsden’s Lewis acid-mediated [4+3] annulation between aldehydes and oxasilacycloheptenes proceeds through a pseudoequatorial transition state (86), which aligns the aldehyde substituent to avoid 1,3-diaxial interactions [2].
Table 1: Transition State Geometries in Tetrahydrofuran Synthesis
| Mechanism | Transition State Geometry | Stereochemical Outcome | Reference |
|---|---|---|---|
| Diradical recombination | Planar (O-ylide) | Retention | [1] |
| S~N~2 ring closure | Chair-like | 5-exo-tet selectivity | [2] |
| Lewis acid-mediated annulation | Pseudoequatorial | 2,5-cis disubstitution | [2] |
Kinetic resolution plays a pivotal role in achieving high enantiomeric excess (ee) in (S)-3-aminotetrahydrofuran-3-carboxylic acid synthesis. Gruttadauria and Thomas demonstrated that HClO~4~-catalyzed cyclization of hydroxyselenides proceeds through a seleniranium ion intermediate, which undergoes dynamic kinetic resolution to afford 2,5-cis-disubstituted tetrahydrofurans [2]. The equilibrium between regioisomeric selenides (17 and 18) and the seleniranium ion ensures exclusive formation of the thermodynamically favored diastereomer (19), with competing pathways suppressed by rapid protonation [2].
Asymmetric catalysis further enhances stereochemical control. Roush’s multicomponent [3+2] annulation employing γ-(dimethylphenylsilyl)allylboronate (151) and aldehydes achieves >20:1 diastereoselectivity via a siliranium ion intermediate (150) [2]. The stereochemical outcome arises from preferential nucleophilic attack on the Re face of the allylsilane, enforced by steric shielding from the dimethylphenylsilyl group. Similarly, enantioselective reductions of γ-hydroxyketones bearing chiral sulfoxide auxiliaries yield 2,5-cis-disubstituted tetrahydrofurans with 86:14 dr, attributed to transition state stabilization through hydrogen bonding [2].
Density functional theory (DFT) calculations have become indispensable for predicting stereochemical outcomes in tetrahydrofuran synthesis. Studies on oxygen and sulfur ylide-mediated ring expansions revealed that the free energy difference between diradical intermediates dictates product distributions [1]. For oxygen ylides, the planar transition state (ΔG‡ = 18.3 kcal/mol) is favored over the twisted conformation (ΔG‡ = 22.1 kcal/mol), whereas sulfur ylides exhibit reversed preferences due to weaker C–S bonding [1].
Marsden’s annulation reactions were modeled using DFT to rationalize temperature-dependent stereoselectivity. At −78 °C, the kinetic product (84a) forms via a low-energy transition state (86, ΔG‡ = 12.7 kcal/mol), while warming promotes equilibration to the thermodynamic product (85b) through a higher-energy pathway (ΔG‡ = 15.4 kcal/mol) [2]. These findings align with experimental observations of dr inversion upon heating.
Palladium-catalyzed aminoacetoxylation, as described by Sanford, leverages computational models to distinguish between cis and trans aminopalladation pathways. DFT analysis of Z-olefin 3 confirmed that cis aminopalladation proceeds through a PdIV intermediate (B), which undergoes reductive elimination with retention of configuration to yield trans-disubstituted tetrahydrofuran 3a [3]. Transition state geometries (Figure 2) revealed that steric interactions between the palladium center and the substrate’s phenyl group disfavor trans aminopalladation, consistent with experimental diastereoselectivity [3].
Figure 2: DFT-Optimized Transition States in Palladium-Catalyzed Cyclization
$$ \text{PdIV intermediate (B)} \rightarrow \text{Reductive elimination with retention} $$ [3]
Conformational restriction through the incorporation of (S)-3-aminotetrahydrofuran-3-carboxylic acid addresses fundamental challenges in peptide therapeutic development by limiting the conformational flexibility that typically compromises peptide stability and bioactivity [7] [8]. The tetrahydrofuran ring system acts as a Cα-tetrasubstituted amino acid that induces stable β-turn and helical structures in peptide sequences [3].
Research demonstrates that Cα-tetrasubstituted tetrahydrofuran amino acids enable the formation of two consecutive β-turns within peptide sequences, leading to remarkably stable secondary structures in small peptides [3]. This conformational restriction strategy represents a significant advancement over traditional peptide design approaches, as it provides a mechanism to preorganize peptide structures into biologically active conformations [9].
The mechanism of conformational restriction operates through the constraint of phi and psi dihedral angles imposed by the rigid tetrahydrofuran ring [9]. This restriction effectively reduces the number of accessible conformations available to the peptide backbone, thereby stabilizing specific secondary structures that are critical for biological activity [10]. Studies have shown that tetrameric chains of C-glycosyl alpha-D-lyxofuranose configured tetrahydrofuran amino acids adopt well-defined helical secondary structures stabilized by 16-membered interresidue hydrogen bonds, similar to π-helix formations [11].
The incorporation of conformationally restricted amino acids has proven particularly effective in the development of peptide nucleic acids, where tetrahydrofuran amino acids derived from deoxyribose demonstrate excellent DNA binding affinity with high specificity [12]. The presence of hydrophilic tetrahydrofuran rings in these structures reduces nonspecific interactions and self-aggregation, common problems in peptide nucleic acid applications due to hydrophobic interactions [12].
| Application Category | Mechanism | Stability Enhancement | Reference |
|---|---|---|---|
| Peptide Backbone Modification | Cα-tetrasubstituted amino acid incorporation | Proteolytic resistance increased | [3] |
| Cyclic Peptide Design | Ring closure via disulfide or covalent bonds | 30-fold stability improvement | [13] |
| Beta-Turn Induction | Two consecutive β-turns formation | Enhanced secondary structure | [3] |
| Helical Structure Stabilization | 16-membered hydrogen bond networks | π-helix formation | [11] |
| Secondary Structure Control | Restricted phi/psi angles | Rigidified backbone | [9] |
| Foldamer Development | Conformational preorganization | Defined 3D architecture | [14] |
The integration of (S)-3-aminotetrahydrofuran-3-carboxylic acid into therapeutic oligopeptides significantly enhances proteolytic stability, addressing one of the most critical limitations in peptide drug development [15] [16]. Proteolytic degradation of peptide-based drugs represents a major weakness limiting systemic therapeutic applications, necessitating innovative strategies to improve peptide stability without compromising biological activity [16].
Conformationally restricted amino acids, including tetrahydrofuran derivatives, contribute to proteolytic resistance through multiple mechanisms. The rigid ring structure prevents proteases from accessing peptide bonds in their preferred extended conformations [17]. Proteolytic enzymes typically recognize denatured or extended strand peptide conformations in their active sites, with helical structures being too large and protective of peptide bonds to be cleaved by proteases [18].
Studies comparing the stability of linear versus cyclic peptides demonstrate the profound impact of conformational restriction on proteolytic resistance. Cyclic peptides incorporating conformational constraints exhibit 30-fold greater stability than their linear counterparts at physiological pH [13] [19]. The enhanced stability results from decreased structural flexibility imposed by ring constraints, which prevent aspartic acid side chain carboxylic acids from orienting themselves in appropriate positions for peptide backbone attack [13].
Advanced strategies for enhancing proteolytic stability include the strategic incorporation of specially designed amino acid analogues at the P1' position, directly C-terminal of enzyme cleavage sites [20]. This approach renders peptides, including glucagon-like peptide-1 and other therapeutic peptides, highly resistant to serine protease degradation without significant alteration of biological activity [20]. The method demonstrates applicability to various proteases, including dipeptidyl peptidase IV, dipeptidyl peptidase 8, fibroblast activation protein α, α-lytic protease, trypsin, and chymotrypsin [20].
N-methylation represents another effective strategy for creating protease resistance in both natural and synthetic peptides [21]. Multiple N-methylations of somatostatin cyclopeptidic analogues enhance enzymatic stability fivefold, from half-life times of 15.5 ± 2 to 74 ± 6 minutes, with significantly improved bioavailability while maintaining biological activity and selectivity [21].
| Strategy | Target Proteases | Stability Improvement | Clinical Application | Reference |
|---|---|---|---|---|
| P1' Position Modification | DPP IV, DPP8, FAPα, trypsin, chymotrypsin | Highly resistant without activity loss | GLP-1 analogs | [20] |
| N-methylation | Serine proteases | 5-fold half-life increase (15.5 to 74 min) | Somatostatin analogs | [21] |
| D-amino acid substitution | General proteases | Complete enzymatic resistance | HER2-targeting peptidomimetics | [22] |
| Cyclic constraint introduction | Aspartic acid-specific degradation | 30-fold stability at pH 7 | RGD peptides | [13] |
| Backbone cyclization | General proteolytic enzymes | Extended serum stability >48h | Cancer therapeutics | [22] |
| Constrained amino acid incorporation | Multiple protease families | Enhanced proteolytic resistance | Various therapeutic peptides | [23] |
The application of (S)-3-aminotetrahydrofuran-3-carboxylic acid in receptor-targeted drug design leverages the unique properties of rigidified scaffolds to achieve high-affinity, selective binding to therapeutic targets [24] [18]. Rigidified scaffolds offer distinct advantages in addressing the challenges associated with targeting convex receptor surfaces and achieving the precise molecular recognition required for therapeutic efficacy [24].
Contemporary receptor-targeted design strategies employ helical concave scaffolds specifically tailored to convex target sites typically involved in immune receptor interactions [24]. These scaffolds enable the design of proteins that bind to critical therapeutic targets including transforming growth factor beta receptor II, cytotoxic T-lymphocyte-associated protein 4, and programmed death-ligand 1, achieving low nanomolar to picomolar affinities with potent biological activity [24]. Co-crystal structures of these binders in complex with their respective receptors closely match design models, validating the rational design approach [24].
The development of conformationally restricted scaffolds addresses fundamental limitations of traditional protein binder methods using small globular scaffolds, which experience difficulty achieving high affinity on convex targets [24]. Rigidified scaffolds provide the structural preorganization necessary to complement target surface topography while maintaining the conformational stability required for high-affinity binding [25].
Applications in cancer therapeutics demonstrate the therapeutic potential of rigidified scaffolds. Cyclic peptidomimetics incorporating D-amino acids and designed to target HER2-overexpressing cancer cells exhibit antiproliferative activity with nanomolar IC₅₀ values [22]. These peptidomimetics, engineered by joining reversed sequences and incorporating conformational restrictions, demonstrate improved enzymatic resistance against degradation while maintaining high binding affinity and selectivity [22].
Constrained peptides as miniature protein structures represent another successful application of rigidified scaffolds in receptor targeting [26]. These peptides, designed to inhibit protein-protein interactions, demonstrate the ability to bind specifically to target receptors in the presence of competing proteins [26]. Systematic truncation combined with strategic introduction of helix constraints enables the development of short, highly helical peptides that maintain effective binding while achieving significant size reduction [18].
The orexin receptor system illustrates the potential of conformationally rigid scaffolds in neurological drug development [27]. Implementation of conformationally rigid diamine scaffolds that adopt necessary cis structures aids in ligand binding to receptors and influences molecular features that determine receptor selectivity [27]. Macrocyclic constraints enforcing conformational restriction demonstrate increased potency, with binding affinities improving from 63 nanomolar and 120 nanomolar for flexible antagonists to 51 nanomolar and 42 nanomolar for conformationally restricted macrocycles for orexin receptor 1 and orexin receptor 2, respectively [27].
| Target Receptor/System | Scaffold Type | Binding Affinity | Therapeutic Application | Reference |
|---|---|---|---|---|
| TGFβRII | Helical concave scaffold | Low nanomolar to picomolar | Cancer immunotherapy | [24] |
| CTLA-4 | Designed protein binder | Picomolar affinity achieved | Immune checkpoint inhibition | [24] |
| PD-L1 | Rigid protein scaffold | High affinity binding | Cancer immunotherapy | [24] |
| HER2 | Cyclic peptidomimetic | Nanomolar IC₅₀ values | HER2-positive cancer treatment | [22] |
| Orexin Receptors (OX1/OX2) | Conformationally rigid diamine | 51 nM (OX1), 42 nM (OX2) | Neurological disease treatment | [27] |
| cFos/cJun interaction | α-helical cyclic pentapeptide | High affinity and specificity | Transcriptional regulation inhibition | [18] |